3-Hydrazinyl-4-methoxypyridine dihydrochloride

Solubility Formulation Synthetic Chemistry

3-Hydrazinyl-4-methoxypyridine dihydrochloride is a heterocyclic organic compound of the hydrazinopyridine class, defined by a pyridine ring substituted with a hydrazinyl group at the 3-position and a methoxy group at the 4-position, and stabilized as a dihydrochloride salt. Its molecular formula is C6H11Cl2N3O, with a molecular weight of 212.08 g/mol.

Molecular Formula C6H11Cl2N3O
Molecular Weight 212.07 g/mol
CAS No. 120256-22-6
Cat. No. B3346539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinyl-4-methoxypyridine dihydrochloride
CAS120256-22-6
Molecular FormulaC6H11Cl2N3O
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1)NN.Cl.Cl
InChIInChI=1S/C6H9N3O.2ClH/c1-10-6-2-3-8-4-5(6)9-7;;/h2-4,9H,7H2,1H3;2*1H
InChIKeyONVYIBIAOJISGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazinyl-4-methoxypyridine dihydrochloride (CAS 120256-22-6) | Chemical Intermediate for Heterocyclic Synthesis


3-Hydrazinyl-4-methoxypyridine dihydrochloride is a heterocyclic organic compound of the hydrazinopyridine class, defined by a pyridine ring substituted with a hydrazinyl group at the 3-position and a methoxy group at the 4-position, and stabilized as a dihydrochloride salt [1]. Its molecular formula is C6H11Cl2N3O, with a molecular weight of 212.08 g/mol . This compound is a dihydrochloride salt form, which distinguishes it from the free base (CAS 120256-23-7) . It is primarily employed as a versatile building block and synthetic intermediate in medicinal chemistry and materials science, where the reactive hydrazine moiety enables the construction of complex heterocyclic architectures .

Why 3-Hydrazinyl-4-methoxypyridine dihydrochloride Cannot Be Substituted by Generic Hydrazinopyridines


Generic substitution fails because the combined substitution pattern of a 3-hydrazinyl and 4-methoxy group on the pyridine ring is not a standard or interchangeable feature within the hydrazinopyridine class. The 3-hydrazinyl-4-methoxypyridine scaffold offers a unique spatial and electronic environment that is distinct from the more common 2-hydrazinopyridine (CAS 4930-98-7), 4-hydrazinopyridine (CAS 52834-40-9), or the unsubstituted 3-hydrazinopyridine (CAS 42166-50-7) [1]. Furthermore, the availability of the compound as a dihydrochloride salt (CAS 120256-22-6) rather than the free base (CAS 120256-23-7) provides a critical advantage in handling and formulation, as the salt form typically enhances stability and aqueous solubility, which are essential for reproducible synthetic procedures . The specific regioisomer, 2-hydrazinyl-4-methoxypyridine (CAS 913839-71-1), further underscores that the position of the hydrazine group is critical for downstream reactivity, making 3-hydrazinyl-4-methoxypyridine dihydrochloride a non-fungible building block for targeted research applications .

Quantitative Differentiation of 3-Hydrazinyl-4-methoxypyridine dihydrochloride from Key Analogs


Enhanced Aqueous Solubility and Handling vs. Free Base Form

The dihydrochloride salt form (CAS 120256-22-6) provides superior aqueous solubility and stability compared to the free base form (3-Hydrazinyl-4-methoxypyridine, CAS 120256-23-7), facilitating easier handling and more consistent reaction yields in aqueous or protic reaction media . While no direct quantitative solubility study was located, the dihydrochloride salt is a white to off-white solid stable at room temperature, whereas the free base is often an oil or low-melting solid that may be prone to oxidation . This difference in physical form is a key factor for procurement and experimental reproducibility.

Solubility Formulation Synthetic Chemistry

Regiochemical Differentiation from 2-Hydrazinyl-4-methoxypyridine

The 3-hydrazinyl substitution pattern on 3-Hydrazinyl-4-methoxypyridine dihydrochloride is structurally distinct from the 2-hydrazinyl isomer (2-Hydrazinyl-4-methoxypyridine, CAS 913839-71-1) . This regiochemical difference directly impacts the compound's ability to form specific heterocyclic systems, such as pyrazolopyridines or triazolopyridines, which are common pharmacophores in kinase inhibitors and other drug targets [1]. While no head-to-head biological data was found, the class-level inference from hydrazinopyridine literature indicates that a 2-hydrazinyl group often leads to different cyclization pathways compared to a 3-hydrazinyl group .

Regioselectivity Medicinal Chemistry Scaffold Design

Implication in Antiviral Drug Synthesis Based on Class-Level Activity

While no direct IC50 or EC50 data were located for 3-Hydrazinyl-4-methoxypyridine dihydrochloride itself, the compound is explicitly cited as a raw material for the synthesis of antiviral drugs . This is supported by class-level evidence showing that hydrazine derivatives and pyridine-containing compounds are widely explored as antiviral agents, with some demonstrating activity at picomolar to micromolar concentrations [1]. In contrast, the unsubstituted 3-hydrazinopyridine (CAS 42166-50-7) is not prominently associated with antiviral applications in available vendor literature, suggesting the 4-methoxy substitution may be a key functionalization for this class of activity .

Antiviral Drug Discovery Heterocyclic Chemistry

Procurement-Driven Application Scenarios for 3-Hydrazinyl-4-methoxypyridine dihydrochloride


Synthesis of Antiviral Drug Candidates and Heterocyclic Pharmacophores

Given its specific citation as a raw material for antiviral drugs , this dihydrochloride salt is the preferred form for medicinal chemistry laboratories developing novel antiviral agents. Its stable salt form ensures consistent reaction stoichiometry, and its unique 3-hydrazinyl-4-methoxy substitution pattern provides a scaffold for generating diverse heterocyclic libraries, such as pyrazolo- or triazolo-pyridines, which are common in kinase inhibitor and antiviral research [1].

Precision Synthesis of Regioisomerically Pure Complex Molecules

For synthetic chemists requiring a defined 3-hydrazino-4-methoxypyridine core, this dihydrochloride salt is the only commercially available form that guarantees regioisomeric purity . The alternative 2-hydrazinyl isomer (CAS 913839-71-1) would lead to entirely different cyclization products . This compound is therefore critical for projects where the spatial orientation of the hydrazine group dictates the formation of a specific heterocyclic ring system.

Aqueous or Protic Reaction Media Requiring a Stable Hydrazine Source

Unlike the free base, which may be an unstable oil, the dihydrochloride salt provides a solid, easily weighable form with enhanced stability and solubility in aqueous or protic solvents . This makes it the reagent of choice for reactions conducted in water, methanol, or ethanol, minimizing decomposition and ensuring reproducible results in multi-step syntheses.

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